N-Cbz-D-Asparagina

Descripción general

Descripción

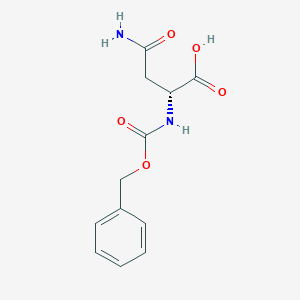

N-Cbz-D-Asparagine, also known as Nα-Carbobenzoxy-D-asparagine, is a derivative of the amino acid asparagine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the asparagine molecule. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Aplicaciones Científicas De Investigación

N-Cbz-D-Asparagine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid building block.

Biology: It is employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is used in the design and synthesis of peptide-based drugs and therapeutic agents.

Industry: It is utilized in the production of pharmaceuticals and biotechnological products.

Mecanismo De Acción

Target of Action

N-Cbz-D-Asparagine is a derivative of the amino acid asparagine . Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of N-Cbz-D-Asparagine are likely to be similar to those of asparagine.

Mode of Action

Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine is involved in several biochemical pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine is also reported to play a vital role in the development of cancer cells . The major pathway of asparagine synthesis takes place by ammonium assimilation into the amide position of glutamine and then into the amide nitrogen of asparagine .

Pharmacokinetics

It is known that the compound has high gi absorption . Its skin permeation is low, with a Log Kp of -7.98 cm/s .

Result of Action

Asparagine is known to contribute to cell proliferation, invasion, and migration, particularly in cancer cells .

Análisis Bioquímico

Biochemical Properties

N-Cbz-D-Asparagine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Asparagine synthetase, for instance, catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .

Cellular Effects

N-Cbz-D-Asparagine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Cbz-D-Asparagine exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Cbz-D-Asparagine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-D-Asparagine typically involves the protection of the amino group of D-asparagine with a benzyloxycarbonyl group. One common method is to react D-asparagine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of N-Cbz-D-Asparagine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-Cbz-D-Asparagine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding D-asparagine.

Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.

Substitution: Nucleophiles such as amines or thiols can be used.

Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly employed.

Major Products Formed:

Hydrolysis: D-asparagine.

Substitution: Various substituted derivatives of D-asparagine.

Coupling Reactions: Peptides and proteins with N-Cbz-D-Asparagine as a building block.

Comparación Con Compuestos Similares

N-Cbz-L-Asparagine: The L-isomer of N-Cbz-D-Asparagine, used similarly in peptide synthesis.

N-Boc-D-Asparagine: Another protected form of D-asparagine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

N-Fmoc-D-Asparagine: A protected form with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness: N-Cbz-D-Asparagine is unique due to its specific stereochemistry (D-isomer) and the use of the benzyloxycarbonyl protecting group. This combination provides distinct reactivity and selectivity in peptide synthesis, making it a valuable tool in the preparation of complex peptides and proteins .

Actividad Biológica

N-Cbz-D-Asparagine, a derivative of the amino acid asparagine, is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on its nitrogen atom. This compound is primarily utilized in peptide synthesis and has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and protein biochemistry. This article explores the biological activity of N-Cbz-D-Asparagine, detailing its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O₅

- Molecular Weight : 258.25 g/mol

The Cbz group serves as a temporary protecting group, allowing for selective manipulation during peptide synthesis. This protection is crucial for assembling peptides with D-Asparagine residues, enabling researchers to study structure-function relationships and therapeutic applications effectively.

Applications in Peptide Synthesis

N-Cbz-D-Asparagine is widely used in the synthesis of peptides due to its ability to protect the amino group while allowing further chemical modifications. The following table summarizes key applications:

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a building block for peptides containing D-Asparagine residues. |

| Protein Chemistry | Used to modify side chains of Asparagine residues to study protein interactions. |

| Biomaterials Development | Incorporated into hydrogels or scaffolds for tissue engineering applications. |

Biological Activities

Research indicates that derivatives of asparagine, including N-Cbz-D-Asparagine, exhibit various biological activities:

- Protein-Protein Interactions : Studies have shown that N-Cbz-D-Asparagine can influence protein folding and stability through modifications at Asparagine residues. This is particularly relevant in understanding diseases linked to protein misfolding.

- Metal Complexation : N-Cbz-D-Asparagine has been investigated for its ability to act as a ligand in metal complexation studies. This property may lead to applications in catalysis and materials science.

- Therapeutic Applications : The compound's role in synthesizing peptides with specific configurations can be pivotal in drug development, particularly for targeting diseases influenced by asparagine metabolism .

Case Studies

Several studies illustrate the biological significance of N-Cbz-D-Asparagine:

- Study on Protein Interactions : A comparative proteomic analysis revealed that D-asparagine-rich proteins play a crucial role in the infectivity of Plasmodium parasites by regulating gene expression through host tRNA importation . This finding underscores the importance of D-asparagine derivatives in cellular processes.

- Hydrolysis Studies : Research into microbial degradation of asparagine showed that different inocula exhibited varying rates of hydrolysis between L- and D-asparagine, highlighting potential enzymatic pathways involving N-Cbz-D-Asparagine derivatives .

The biological activity of N-Cbz-D-Asparagine can be attributed to several mechanisms:

- Enzymatic Hydrolysis : Enzymes such as asparaginase can hydrolyze N-Cbz-D-Asparagine, influencing amino acid availability and metabolic pathways .

- Peptide Bond Formation : The compound facilitates peptide bond formation under specific conditions, crucial for synthesizing bioactive peptides with therapeutic potential .

Propiedades

IUPAC Name |

(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364824 | |

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4474-86-6 | |

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.